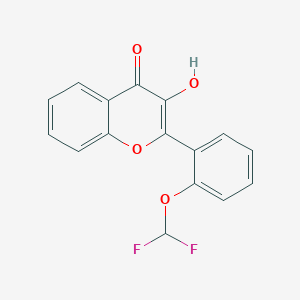

2-(2-(difluoromethoxy)phenyl)-3-hydroxy-4H-chromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(2-(difluoromethoxy)phenyl)acetonitrile” is related to your compound . It has a molecular weight of 183.16 . Another related compound is “2-(Difluoromethoxy)phenyl isothiocyanate” with a molecular weight of 201.19 .

Synthesis Analysis

While specific synthesis methods for “2-(2-(difluoromethoxy)phenyl)-3-hydroxy-4H-chromen-4-one” are not available, a general method for a related compound involves reacting 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This intermediate compound is then reacted with difluoromethoxybenzene in the presence of a base such as potassium carbonate.

Molecular Structure Analysis

The InChI code for “2-(2-(difluoromethoxy)phenyl)acetonitrile” is 1S/C9H7F2NO/c10-9(11)13-8-4-2-1-3-7(8)5-6-12/h1-4,9H,5H2 . This provides a detailed description of the molecule’s structure.

Applications De Recherche Scientifique

Spectral Analysis and DFT Studies

Spectral analysis and Density Functional Theory (DFT) studies have been conducted on benzopyran analogues, revealing their potential for photovoltaic applications and interactions with materials like graphene. These studies help in understanding the electronic structure and stability of such compounds, which is crucial for their application in material science and photovoltaic technology (Al-Otaibi et al., 2020).

Chemical Reactions and Derivatives

Research has shown the ability of chromen-4-one derivatives to undergo various chemical reactions, forming new compounds with potential applications in material science and organic synthesis. For instance, novel 3-acetyl-2-methyl-polyfluorochromones have been synthesized, demonstrating the versatility of these compounds in organic chemistry (Shcherbakov et al., 2015).

Antibacterial Activity

A series of chromen-2-one derivatives have been synthesized and tested for their antibacterial activity, showing promising results against both gram-positive and gram-negative bacteria. This indicates the potential of these compounds in the development of new antibacterial agents (Aragade et al., 2012).

Excited-State Processes

Studies on the excited-state proton-transfer processes of chromen-4-one derivatives provide insights into their photophysical properties. Such investigations are crucial for applications in fluorescent materials and sensors, offering a deeper understanding of their behavior under different conditions (Falkovskaia et al., 2003).

Synthesis and Catalysis

Research into the synthesis of chromen-4-one derivatives and their use in catalytic processes has led to the development of novel catalysts and synthetic methodologies. These advances are significant for the production of complex organic molecules and pharmaceuticals, demonstrating the broad applicability of these compounds in synthetic organic chemistry (Alonzi et al., 2014).

Propriétés

IUPAC Name |

2-[2-(difluoromethoxy)phenyl]-3-hydroxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F2O4/c17-16(18)22-12-8-4-2-6-10(12)15-14(20)13(19)9-5-1-3-7-11(9)21-15/h1-8,16,20H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCAPPWCGOGUETH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=CC=C3OC(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(difluoromethoxy)phenyl)-3-hydroxy-4H-chromen-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-Chloro-4-methylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2468444.png)

![1-(3,4-Dichlorophenyl)-2-(2-(dimethylamino)ethyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2468447.png)

![2-({5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B2468448.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2468453.png)

![3,4-dichloro-N-(6-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}pyridin-2-yl)benzamide](/img/structure/B2468455.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride](/img/structure/B2468456.png)

![N-[2-(1H-1,2,4-triazol-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2468460.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride](/img/structure/B2468465.png)